molecular formula C9H15Cl2N3 B1479485 (5-(Azetidin-1-yl)pyridin-3-yl)methanamine dihydrochloride CAS No. 2097980-12-4

(5-(Azetidin-1-yl)pyridin-3-yl)methanamine dihydrochloride

Cat. No.: B1479485
CAS No.: 2097980-12-4
M. Wt: 236.14 g/mol
InChI Key: GUMSMXBPKHPUHC-UHFFFAOYSA-N
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Description

(5-(Azetidin-1-yl)pyridin-3-yl)methanamine dihydrochloride ( 2097980-12-4) is a high-purity chemical building block featuring a pyridine core functionalized with an azetidine ring and a primary amine group, presented as the dihydrochloride salt for enhanced stability. This compound belongs to a class of nitrogen-containing heterocycles that are of significant interest in medicinal chemistry and drug discovery research. The structural motif of azetidine-substituted pyridines is frequently explored in the development of novel therapeutic agents, with research applications spanning multiple domains. The molecular framework is represented by the formula C9H15Cl2N3 and has a molecular weight of 236.14 g/mol . Compounds featuring similar azetidine-pyridine scaffolds have been investigated across various pharmaceutical research contexts, including in patents covering pyridine derivatives with potential biological activity . The presence of both the azetidine heterocycle and the primary amine functionality makes this compound a versatile intermediate for further synthetic modification, particularly in structure-activity relationship studies where researchers seek to optimize pharmacological properties. The dihydrochloride salt form offers improved solubility characteristics for various research applications. This product is strictly for research use only and is not intended for diagnostic, therapeutic, or any human use applications. Researchers should consult the safety data sheet and conduct appropriate risk assessments before use in laboratory settings.

Properties

IUPAC Name

[5-(azetidin-1-yl)pyridin-3-yl]methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3.2ClH/c10-5-8-4-9(7-11-6-8)12-2-1-3-12;;/h4,6-7H,1-3,5,10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUMSMXBPKHPUHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C2=CN=CC(=C2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(5-(Azetidin-1-yl)pyridin-3-yl)methanamine dihydrochloride, with the CAS number 2097980-12-4, is a compound of interest due to its potential biological activities. This article aims to summarize the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C9_9H15_{15}Cl2_2N3_3, with a molecular weight of 236.14 g/mol. The compound features a pyridine ring substituted with an azetidine moiety and a methanamine group, contributing to its structural complexity and biological activity .

Pharmacological Activity

Research indicates that compounds similar to this compound exhibit significant pharmacological effects, particularly as agonists at nicotinic acetylcholine receptors (nAChRs). Specifically, studies have shown that modifications at the 5-position of the pyridine ring can enhance selectivity for the α4β2-nAChR isoform over other nAChR subtypes .

Key Findings:

  • Agonist Activity : The compound has been identified as a potent agonist for high sensitivity α4β2-nAChRs, which are implicated in cognitive functions and are potential targets for treating neurodegenerative diseases .
  • Selectivity : Structural modifications can lead to improved selectivity for specific nAChR subtypes, enhancing therapeutic efficacy while minimizing side effects .

Structure-Activity Relationship (SAR)

The SAR studies reveal that the introduction of various functional groups at specific positions on the azetidine and pyridine rings significantly impacts the binding affinity and biological activity of related compounds. For instance, the presence of an amino group at the 5-position enhances the interaction with nAChRs .

CompoundStructural FeaturesNotable Activities
Compound 13Azetidine moiety with methoxy substitutionPotent α4β2-nAChR agonist
Compound 14Pyridine ring with different substituentsImproved selectivity for α4β2-nAChR
Compound 15Variants with amino substitutionsEnhanced binding affinity

Therapeutic Applications

The potential applications of this compound include:

  • Neuropharmacology : As a candidate for developing treatments for Alzheimer's disease and other cognitive disorders due to its action on nAChRs.
  • Antidepressants : Analogous compounds have shown promise in antidepressant activity, suggesting potential in mood disorder treatments .

Case Studies

Recent studies have explored the efficacy of related compounds in preclinical models. For example, one study demonstrated that a structurally similar compound exhibited significant improvements in cognitive function in animal models by modulating nAChR activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include:

  • 1-(2-Propylpyrimidin-5-yl)methanamine dihydrochloride : Replaces the pyridine-azetidine moiety with a pyrimidine-propyl group. This substitution reduces ring strain (azetidine vs. pyrimidine) but may decrease binding affinity in targets requiring rigid heterocycles.
  • (R)-1-(5-Fluoropyridin-3-yl)ethanamine dihydrochloride : Features a fluorinated pyridine and a chiral ethylamine group, which could enhance metabolic stability and selectivity.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Features
(5-(Azetidin-1-yl)pyridin-3-yl)methanamine dihydrochloride C₉H₁₅Cl₂N₃ 248.15 (calculated) Azetidine ring, high polarity
1-(2-Propylpyrimidin-5-yl)methanamine dihydrochloride C₈H₁₅Cl₂N₃ 224.13 Pyrimidine, alkyl chain
(6-Thien-2-ylpyridin-3-yl)methanamine dihydrochloride C₁₀H₁₂Cl₂N₂S 283.19 Thiophene, sulfur heteroatom
(R)-1-(5-Fluoropyridin-3-yl)ethanamine dihydrochloride C₇H₁₀Cl₂FN₂ 223.08 Fluorine substitution, chirality

Data Table: Key Analogues and Properties

Compound Name CAS Number Purity (%) Key Applications
This compound Not available N/A Pharmacological research
1-(2-Propylpyrimidin-5-yl)methanamine dihydrochloride Not available ≥95 Chemical intermediate
(6-Thien-2-ylpyridin-3-yl)methanamine dihydrochloride 913830-32-7 90 Kinase inhibitor development
5-(Pyridin-2-yl)pyridin-2-amine dihydrochloride 2378507-27-6 95 Metal-organic framework synthesis

Preparation Methods

General Synthetic Strategy

The synthesis of (5-(Azetidin-1-yl)pyridin-3-yl)methanamine dihydrochloride typically proceeds through:

  • Construction or functionalization of the pyridine ring at the 3- and 5-positions.
  • Introduction of the azetidine ring at the 5-position of the pyridine.
  • Installation of the methanamine group at the 3-position.
  • Formation of the dihydrochloride salt for stability and isolation.

Azetidine Ring Formation and Functionalization

Azetidine derivatives are commonly synthesized via ring closure reactions involving amino precursors and halohydrins or epihalohydrins:

Hydride reducing agents such as lithium aluminum hydride (LAH), sodium borohydride, Red-Al, or sodium triacetoxyborohydride are used to reduce intermediate esters or amides to azetidine-containing amines.

Introduction of the Azetidin-1-yl Group on Pyridine

Palladium-catalyzed amination is an effective method for introducing azetidine or related amine groups onto pyridine rings:

  • Brominated pyridine derivatives at the 5-position can undergo Pd-catalyzed amination with azetidine or piperidine analogs to afford the corresponding 5-azetidinyl pyridine derivatives.
  • Typical catalysts include Pd2(dba)3 with ligands such as xantphos, under conditions that facilitate C–N bond formation.

Installation of the Methanamine Group at the 3-Position

The methanamine group on the pyridine ring (at the 3-position) can be introduced by:

  • Nucleophilic substitution reactions on halogenated pyridine intermediates.
  • Reduction of protected amine precursors using hydride reagents.
  • Deprotection and purification steps involving acid treatment (e.g., HCl in ether/methanol) and HPLC purification to obtain the free amine.

Formation of the Dihydrochloride Salt

The free base of (5-(Azetidin-1-yl)pyridin-3-yl)methanamine is converted into its dihydrochloride salt by:

  • Treatment with hydrochloric acid in suitable solvents (e.g., ether, methanol).
  • Crystallization or precipitation of the dihydrochloride salt to improve stability and facilitate isolation.

Representative Preparation Procedure (Summarized)

Step Reaction Type Reagents/Conditions Outcome
1 Azetidine ring formation Amino derivative + epichlorohydrin in inert solvent Azetidinol intermediate
2 Mesylation and nucleophilic substitution Methanesulfonyl chloride, cyanide ion Azetidine carbonitrile derivative
3 Hydrolysis and deprotection Aqueous acid hydrolysis, hydrogenolysis Azetidine-3-carboxylic acid, free amine
4 Pd-catalyzed amination Pd2(dba)3, xantphos, azetidine amine, bromopyridine 5-Azetidinyl pyridine derivative
5 Methanamine introduction and reduction Hydride reducing agents (LAH, Red-Al), acid treatment 3-Methanamine substituted pyridine
6 Salt formation HCl in ether/methanol, crystallization Dihydrochloride salt of target compound

Detailed Research Findings

  • Yields and Purification : Yields for azetidine intermediates range from moderate to good (30–73%), with purification achieved by silica gel chromatography or crystallization from organic solvents.
  • Catalysts and Ligands : Pd-catalyzed amination is efficient with Pd2(dba)3 and xantphos, enabling selective substitution on bromopyridines.
  • Hydride Reductions : Lithium aluminum hydride and sodium borohydride are effective for reducing esters or amides to amines, crucial for obtaining the methanamine functionality.
  • Salt Formation : The dihydrochloride salt enhances compound stability and is typically isolated by crystallization from solvents like ether or methanol.

Data Table: Key Reagents and Conditions

Step Reagents/Conditions Notes
Azetidine ring formation Amino derivative + epichlorohydrin, inert solvent Forms azetidinol intermediate
Mesylation Methanesulfonyl chloride (MsCl), base Activates hydroxyl for substitution
Nucleophilic substitution Cyanide ion Introduces nitrile group
Hydrolysis Aqueous acid Converts nitrile to carboxylic acid
Pd-catalyzed amination Pd2(dba)3, xantphos, azetidine amine C–N bond formation on bromopyridine
Reduction LAH, Red-Al, NaBH_4 Converts esters/amides to amines
Salt formation HCl in ether/methanol Dihydrochloride salt crystallization

Q & A

Advanced Research Question

  • Molecular Dynamics (MD) : Simulate ligand-receptor binding stability over 100+ ns trajectories (GROMACS/AMBER).
  • QSAR Modeling : Corrogate structural features (azetidine size, amine position) with activity data from analogs .
  • Electrostatic Potential Maps : Analyze charge distribution to predict reactivity (e.g., nucleophilic amine sites) .

How should researchers handle stability issues in long-term storage?

Basic Research Question

  • Storage Conditions : Keep at -20°C under inert atmosphere (argon) to prevent amine oxidation.
  • Stability Monitoring : Perform periodic HPLC and NMR checks. Lyophilization improves stability for aqueous solutions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-(Azetidin-1-yl)pyridin-3-yl)methanamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
(5-(Azetidin-1-yl)pyridin-3-yl)methanamine dihydrochloride

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